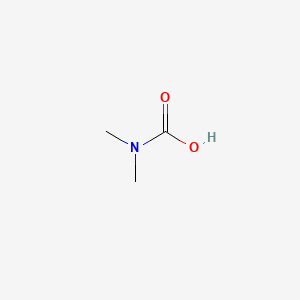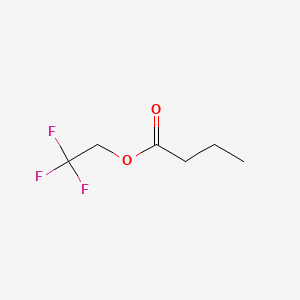
2,2,2-Trifluoroethyl butyrate
Descripción general
Descripción
2,2,2-Trifluoroethyl butyrate is a chemical compound with the formula C6H9F3O2 . It is also known by other names such as Butanoic acid, 2,2,2-trifluoroethyl ester; Butyric acid, TFE .
Synthesis Analysis
2,2,2-Trifluoroethyl butyrate may be used in the lipase-catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . It may also be used in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl butyrate can be represented by the IUPAC Standard InChI: InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 .
Chemical Reactions Analysis
The kinetics of the reaction of OH radicals and Cl atoms with 2,2,2 trifluoroethyl butyrate has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl butyrate include a molecular weight of 170.1297 , a refractive index n20/D 1.347 (lit.) , a boiling point of 113 °C/747 mmHg (lit.) , and a density of 1.127 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Atmospheric Chemistry
- Summary of Application : 2,2,2-Trifluoroethyl butyrate (TFEB) is used in the study of atmospheric chemistry, specifically in the investigation of the gas-phase reaction of TFEB with OH radicals .
- Methods of Application : The study was carried out theoretically using a modern DFT functional. The involvement of pre- and post-reactive complexes was explored and the reaction profiles were modeled .
- Results or Outcomes : The dominant path of the H-atom abstraction takes place from the –CH2- position, which is attached with the methyl group at one end of TFEB. The theoretically calculated rate constant at 298 K using canonical transition state theory (CTST) was found to be in reasonable agreement with the experimental data .
Organic Chemistry
Safety And Hazards
2,2,2-Trifluoroethyl butyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
2,2,2-Trifluoroethyl butyrate may be used in the lipase catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . It may also be used in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane . These potential applications suggest that 2,2,2-Trifluoroethyl butyrate could have significant uses in future chemical syntheses.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXWRCYOMLUJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190591 | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl butyrate | |
CAS RN |
371-27-7 | |
| Record name | 2,2,2-Trifluoroethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



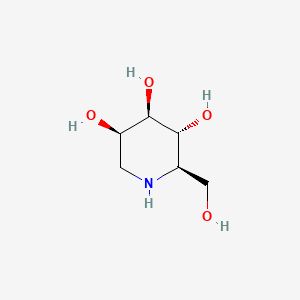
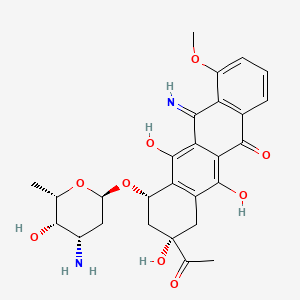
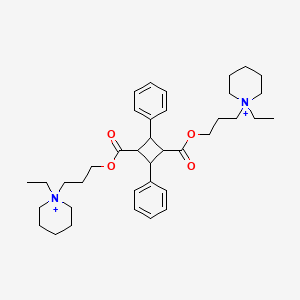
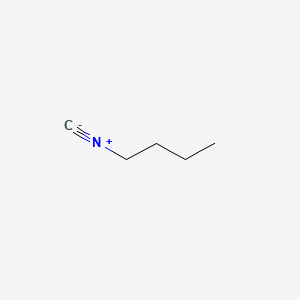
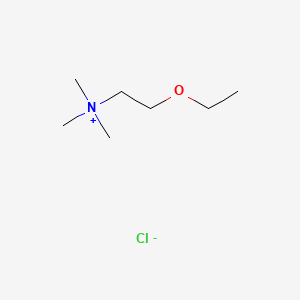
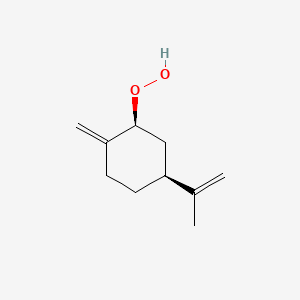
![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)

![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)
![2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1202099.png)
![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

